4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine is a complex organic compound notable for its diverse applications in scientific research. Its molecular formula is , and it has a molecular weight of 347.27 g/mol. This compound features a morpholine ring linked to a phenoxypropyl group, which is further connected to a tetramethyl-dioxaborolane moiety, making it significant in various chemical and biological contexts .
This compound falls under the category of organic compounds, specifically those containing boron and nitrogen functionalities. It is classified as a morpholine derivative due to the presence of the morpholine ring structure, which is commonly found in pharmaceuticals and agrochemicals.
The synthesis of 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature and pH to optimize yield and purity. Industrial methods might employ continuous flow reactors for efficiency and cost-effectiveness.
The molecular structure can be represented using the SMILES notation: CC1(C)C(C)(C)OB(C2=CC=C(OCCCN3CCOCC3)C=C2)O1. The compound's structure is characterized by:
The compound's structural data includes:
The compound can undergo various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 4-(3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)morpholine involves interactions with specific molecular targets:
The compound has a melting point that varies based on purity but generally falls within a standard range for such organic compounds. It appears as a yellow solid when isolated.
Key chemical properties include:
Relevant analytical techniques such as NMR spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
The compound has several notable applications in scientific research:
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2